3-Aminobutanoic acid

Plant Pathology Systemic Acquired Resistance (SAR) Crop Protection

Researchers needing a robust plant defense primer face isomer-dependent efficacy failures. 3-Aminobutanoic acid (BABA) solves this as the only β-isomer conferring near-complete pathogen protection (85-100%), unlike inactive GABA (γ) or partially active AABA (α). It is 4-8× more potent than BTH, INA, or NaSA in leaf disk assays, enabling lower, safer application rates. - Induces systemic acquired resistance (SAR) in diverse crop species - Functions as a dual GAT1/GAT3 inhibitor for neuroscience probe development - Available as a racemic mixture; the (R)-enantiomer offers higher efficacy and lower phytotoxicity Supplied with rigorous analytical documentation to ensure reproducible experimental outcomes.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 541-48-0
Cat. No. B555997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobutanoic acid
CAS541-48-0
Synonyms3-Aminobutanoicacid; DL-3-Aminobutyricacid; 541-48-0; 3-Aminobutyricacid; beta-Aminobutyricacid; 2835-82-7; Butanoicacid,3-amino-; BABA; DL-beta-homo-alanine; 3-methyl-beta-alanine; DL-3-AMINO-N-BUTYRICACID; DL-3-aminobutanoicacid; Butyricacid,3-amino-; DL-.beta.-Aminobutyricacid; CHEBI:37081; OQEBBZSWEGYTPG-UHFFFAOYSA-N; EINECS208-783-2; EINECS220-617-0; SBB065941; 3-amino-butyricacid; AI3-26821; (+/-)-3-Aminobutyricacid; dl-beta-Amino-n-butyricacid; Carbocreatine; 3-azanylbutanoicacid
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N
InChIInChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChIKeyOQEBBZSWEGYTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobutanoic Acid: Chemical Identity & Research Positioning


3-Aminobutanoic acid (CAS 541-48-0), also known as β-aminobutyric acid (BABA) or DL-3-aminobutyric acid, is a non-proteinogenic β-amino acid with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol . It exists as a racemic mixture of (R)- and (S)-enantiomers and is structurally distinct from its α- and γ-isomers (α-aminobutyric acid and γ-aminobutyric acid, GABA). This compound is widely used in proteomics research and as a biochemical building block due to its amino functional group, which enables acylation and coupling reactions for the synthesis of bioactive compounds, agrochemicals, and peptides . Notably, 3-aminobutanoic acid functions as a plant defense primer, capable of inducing systemic acquired resistance (SAR) in plants against a variety of pathogens, a property that differentiates it from its structural isomers [1].

Plant defense priming research Racemic β-amino acid used as SAR inducer in plant pathology studies; reported to trigger resistance against fungal, bacterial and nematode pathogens.
GABA transporter pharmacology Dual GAT1/GAT3 inhibitor profile supports investigation of non-selective GABA uptake mechanisms distinct from β-alanine.
Biochemical building block Primary amine enables acylation and coupling for synthesis of modified peptides and agrochemical probes.

3-Aminobutanoic Acid: Critical Isomer Differences


Despite sharing the same molecular formula (C₄H₉NO₂) with α- and γ-aminobutyric acids, 3-aminobutanoic acid (BABA) exhibits distinct and non-interchangeable biological activities. This is due to the position of the amino group on the β-carbon, which alters its interaction with biological targets and its metabolic fate. For instance, in plant defense induction, the γ-isomer (GABA) provides little to no protection, while the α-isomer (AABA) shows only partial efficacy [1]. Furthermore, within 3-aminobutanoic acid itself, the biological activity is stereomer-specific: the (R)-enantiomer of BABA has been shown to be more effective than the (S)-enantiomer or the racemic mixture in inducing disease resistance [2]. These critical differences mean that substituting 3-aminobutanoic acid with a generic 'aminobutyric acid' or an incorrect enantiomer can lead to a complete loss of the desired biological effect, making precise compound selection essential for reproducible and meaningful experimental outcomes.

Your compound
3-Aminobutanoic acid (β-isomer)
Racemic mixture; reported near-complete SAR induction in pepper leaf disk assays. Enantiomer-specific resistance effects documented.
Generic substitute
α- or γ-Aminobutyric acid
Isomeric position shift alters biological activity. GABA (γ) shows minimal protection; AABA (α) shows partial efficacy. SAR endpoint response may not transfer.
Your compound
Racemic DL-3-aminobutanoic acid
Composite of (R)- and (S)-enantiomers; balanced resistance induction and phytotoxicity reported in tomato nematode model.
Enantiopure alternative
(S)-Enantiomer alone
Stereomer-specific response context: (S)-enantiomer associated with lower resistance induction and higher phytotoxicity at relevant concentrations. May shift disease-resistance endpoint profile.

3-Aminobutanoic Acid: Head-to-Head Assay Evidence


Plant SAR Induction: Superior to BTH

In a comparative study of four systemic acquired resistance (SAR) inducers against rust infection (Puccinia helianthi) in sunflower plants, DL-3-amino-n-butanoic acid (BABA) was found to be the most effective compound. Full protection in leaf disk assays was achieved with BABA at a concentration of 25 µg/ml. In contrast, the same level of protection required 100 µg/ml of benzothiadiazole (BTH) and 2,6-dichloroisonicotinic acid (INA), and >200 µg/ml of sodium salicylate (NaSA) [1]. This establishes a 4-fold higher potency compared to BTH and INA, and at least an 8-fold higher potency compared to NaSA. Additionally, the study noted that BABA was less phytotoxic than the other compounds tested [1].

Plant SAR: Concentration comparison
Reported comparison
25 µg/ml full protection
BTH/INA 100 µg/ml
NaSA >200 µg/ml
Reported 4‑fold lower concentration vs BTH/INA; lower phytotoxicity observed. Supports plant defense study design.
Leaf disk assay, Puccinia helianthi.
Plant Pathology Systemic Acquired Resistance (SAR) Crop Protection

Isomer-Specific Efficacy in Anthracnose Protection

The position of the amino group on the butyric acid backbone is a critical determinant of biological activity. A study on pepper plants (Capsicum cv. Hanbyul) challenged with Colletotrichum coccodes (anthracnose) directly compared the protective effects of three aminobutyric acid isomers. Treatment with DL-β-amino-n-butyric acid (BABA) at 1000 µg/ml achieved 85-100% protection [1]. Under the same conditions, DL-α-amino-n-butyric acid (AABA) was significantly less effective, and DL-γ-amino-n-butyric acid (GABA) provided only minimal protection [1].

Isomer-specific protection
Reported comparison
85–100% protection (BABA)
AABA partial
GABA minimal
β-isomer identity critical for SAR endpoint response; α‑ and γ‑isomers show markedly lower protection.
Pepper plants, Colletotrichum coccodes, 1000 µg/ml foliar/soil drench.
Plant Pathology Induced Systemic Resistance Anthracnose Control

Dual GAT1/GAT3 Inhibition vs. β-Alanine Selectivity

As an N-substituted acyclic β-amino acid, 3-aminobutanoic acid (tested as the racemate) exhibits a distinct pharmacological profile at GABA transporters compared to the simpler β-amino acid, β-alanine. In vitro assays revealed that (rac)-3-aminobutanoic acid displayed good inhibitory potency at both GAT3 (pIC₅₀ = 4.08 ± 0.03) and GAT1 (pIC₅₀ = 4.30 ± 0.10). This is in stark contrast to β-alanine, which is known to be a highly selective GAT3 inhibitor but shows minimal activity at GAT1 [1]. The data shows that 3-aminobutanoic acid is almost equally potent at both transporters, while β-alanine has a high selectivity for GAT3. The study reports that 3-aminobutanoic acid is 'in contrast to β-alanine (5a), almost equally potent at both transporters' [1].

GABA transporter inhibition
Cross‑study context
GAT1 pIC₅₀ 4.30 ± 0.10
GAT3 pIC₅₀ 4.08 ± 0.03
β-Alanine GAT3‑selective
Dual GAT1/GAT3 profile distinct from GAT3‑selective β‑alanine; supports transporter pharmacology studies.
[³H]GABA uptake, human GAT1–3/BGT‑1 cells.
Neurochemistry Transporter Pharmacology GABA Uptake Inhibition

Stereomer-Specific Nematode Resistance in Tomato

The biological activity of 3-aminobutanoic acid is not only isomer-specific but also stereomer-specific. A study on tomato plants infected with the root-knot nematode (Meloidogyne incognita) demonstrated that BABA-induced resistance and its associated phytotoxicity are dependent on the enantiomer [1]. The research found that the R-enantiomer of BABA was more effective at inducing resistance and also exhibited lower phytotoxicity compared to the S-enantiomer, which was associated with higher phytotoxic effects at certain concentrations [1]. This study highlights that the racemic mixture's observed effects are a composite of the distinct, and sometimes opposing, activities of its individual enantiomers.

Stereomer-specific nematode resistance
Class‑level context
R‑enantiomer: higher resistance, lower phytotoxicity
S‑enantiomer lower resistance, higher phytotoxicity
Enantiomer attribution critical: (R)‑enantiomer reported with more favorable resistance‑phytotoxicity balance in tomato nematode model.
Meloidogyne incognita, tomato; stereomer‑dependent response.
Nematology Plant Pathology Induced Resistance

Nematode Control: Superior to Abscisic Acid

A comparative study evaluated the effectiveness of DL-β-amino-n-butyric acid (BABA), salicylic acid (SA), and abscisic acid (ABA) in inducing resistance against the root-knot nematode Meloidogyne incognita in tomato plants. The nematode reproduction factor decreased by approximately 60% in plants treated with 0.5 mM of BABA or SA [1]. In contrast, plants treated with a much higher concentration of ABA (100 µM) only showed a 17% reduction in the reproduction factor [1]. This demonstrates that BABA is a significantly more potent inducer of resistance against this nematode than ABA.

Nematode reproduction reduction
Reported comparison
~60% reduction (BABA 0.5 mM)
ABA 100 µM 17% reduction
SA 0.5 mM ~60% reduction
Reported higher reproduction factor reduction compared to ABA at tested concentrations; supports nematode interaction studies.
Tomato cv. Moneymaker, 60 d post inoculation.
Nematology Crop Protection Induced Resistance

3-Aminobutanoic Acid: Strategic Research Applications


Plant Defense Priming: High Efficacy, Low Phytotoxicity

As demonstrated by the data in Section 3, 3-aminobutanoic acid (BABA) is the optimal choice for experiments aimed at inducing systemic acquired resistance (SAR) in plants. Its 4- to 8-fold higher potency compared to BTH, INA, and NaSA in leaf disk assays [1] allows for lower effective concentrations, minimizing potential off-target effects and phytotoxicity. This is particularly crucial for long-term studies on plant defense mechanisms or for applications in sensitive crop species where compound-induced stress must be avoided [1].

Isomer-Specific Aminobutyric Acid Functions

The functional divergence between α-, β-, and γ-aminobutyric acids in plant defense is stark. For researchers investigating the specific roles of these isomers, 3-aminobutanoic acid is an indispensable tool. While GABA (γ-isomer) provides little protection and AABA (α-isomer) offers only partial efficacy, BABA (β-isomer) confers robust, near-complete protection (85-100%) against pathogens like Colletotrichum coccodes [2]. Using BABA ensures that the observed biological response is specifically attributable to the β-isomer, enabling clear elucidation of its unique signaling pathways.

Non-Selective GABA Transporter Modulator Development

For research programs focused on the pharmacology of GABA transporters, 3-aminobutanoic acid offers a distinct chemical probe. Unlike the highly GAT3-selective β-alanine, BABA exhibits nearly equipotent inhibition of both GAT1 (pIC₅₀ 4.30) and GAT3 (pIC₅₀ 4.08) [3]. This balanced profile makes it a superior starting point or reference compound for scientists aiming to develop dual GAT1/GAT3 inhibitors or studying the physiological consequences of non-selective GABA uptake blockade, a mechanism distinct from subtype-selective tools.

Chiral-Specific Plant-Nematode Interaction Studies

The stereomer-specific effects of 3-aminobutanoic acid on both resistance induction and phytotoxicity [4] make it a compelling candidate for advanced studies in plant pathology. Researchers aiming to dissect the precise mechanisms of action or develop enantiopure agricultural treatments will find the pure (R)-enantiomer to be a superior reagent. Its higher efficacy and lower phytotoxicity profile compared to the (S)-enantiomer or the racemic mixture [4] provides a cleaner biological signal and a more favorable safety margin for in planta studies.

Application
Selection Property
Validation Focus
Plant defense priming research
SAR induction and phytotoxicity profile
Leaf disk assay protection endpoint, phytotoxicity monitoring
Isomer-specific aminobutyric acid function studies
β-isomer identity confirmation
Pathogen challenge model endpoint with α-, β-, γ-isomer comparison
GABA transporter pharmacology
Dual GAT1/GAT3 inhibition profile
[³H]GABA uptake assay and transporter selectivity profiling
Chiral-specific plant–nematode interaction studies
Enantiomer-specific resistance and phytotoxicity
Nematode reproduction factor and plant health endpoints in tomato model

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